molecular formula C14H17F3N4O2 B5989694 7-methyl-2-[5-(trifluoromethyl)-1H-pyrazole-3-carbonyl]-2,7-diazaspiro[4.5]decan-6-one

7-methyl-2-[5-(trifluoromethyl)-1H-pyrazole-3-carbonyl]-2,7-diazaspiro[4.5]decan-6-one

Cat. No.: B5989694
M. Wt: 330.31 g/mol
InChI Key: KOLHYSMGEXMRKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methyl-2-[5-(trifluoromethyl)-1H-pyrazole-3-carbonyl]-2,7-diazaspiro[45]decan-6-one is a complex organic compound that features a spirocyclic structure with a pyrazole ring and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2-[5-(trifluoromethyl)-1H-pyrazole-3-carbonyl]-2,7-diazaspiro[4.5]decan-6-one typically involves multiple steps. One common method involves the reaction of a pyrazole derivative with a spirocyclic amine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like methanol .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction parameters .

Chemical Reactions Analysis

Types of Reactions

7-methyl-2-[5-(trifluoromethyl)-1H-pyrazole-3-carbonyl]-2,7-diazaspiro[4.5]decan-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

7-methyl-2-[5-(trifluoromethyl)-1H-pyrazole-3-carbonyl]-2,7-diazaspiro[4.5]decan-6-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new agrochemicals and materials.

Mechanism of Action

The mechanism of action of 7-methyl-2-[5-(trifluoromethyl)-1H-pyrazole-3-carbonyl]-2,7-diazaspiro[4.5]decan-6-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .

Properties

IUPAC Name

7-methyl-2-[5-(trifluoromethyl)-1H-pyrazole-3-carbonyl]-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N4O2/c1-20-5-2-3-13(12(20)23)4-6-21(8-13)11(22)9-7-10(19-18-9)14(15,16)17/h7H,2-6,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLHYSMGEXMRKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2(C1=O)CCN(C2)C(=O)C3=NNC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.